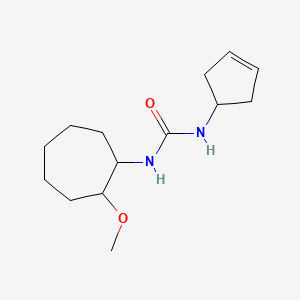
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine neurotransmitter systems in the brain. It has also been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes including pain perception and neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood, emotion, and reward. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine in lab experiments is its selectivity for sigma-1 receptors. This allows for more specific and targeted studies of the physiological processes involving these receptors. However, one of the limitations is the lack of knowledge about its long-term effects and potential toxicity.
Zukünftige Richtungen
There are several future directions for research involving 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine. One area of interest is its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as a therapeutic agent for addiction and substance abuse disorders. Further studies are also needed to determine its long-term effects and potential toxicity.
Conclusion:
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is a novel compound that has shown promising results in scientific research applications. Its potential applications in various fields such as neurology and addiction make it an interesting area of study. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesemethoden
The synthesis of 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine involves the reaction of 1-(2-bromoethyl)thiophene with 1-piperidin-4-ylpropan-2-amine in the presence of potassium carbonate and copper(I) iodide. The resulting compound is then treated with sodium hydrosulfide and propylsulfonyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine has shown promising results in scientific research applications. It has been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and addiction. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S2/c1-3-11-21(18,19)17-8-6-14(7-9-17)16-13(2)12-15-5-4-10-20-15/h4-5,10,13-14,16H,3,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDOFJHIYQHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)






![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)


![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)
![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)